2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-

Photophysics Intramolecular Charge Transfer UV-Vis Spectroscopy

Procuring for Disperse Blue 359 synthesis requires a specific 4-ethylamino substitution on the anthraquinone scaffold; no analog can replace its unique intramolecular charge-transfer profile and reactivity in the cyanide displacement step. This compound is the non-negotiable intermediate. • Exclusive precursor to Disperse Blue 359: the 4-ethylamino group dictates the final dye's shade, lightfastness, and washfastness. • Also functions as a leveling acid dye for wool, silk, and nylon, delivering a characteristic blue shade redder than Acid Blue 25. • Available as free acid (CAS 52373-92-9) or sodium salt (CAS 34824-60-7) to match formulation needs.

Molecular Formula C16H14N2O5S
Molecular Weight 346.4 g/mol
CAS No. 52373-92-9
Cat. No. B3143378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
CAS52373-92-9
Molecular FormulaC16H14N2O5S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)O
InChIInChI=1S/C16H14N2O5S/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20/h3-7,18H,2,17H2,1H3,(H,21,22,23)
InChIKeyFEDBOBXSLKRGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 52373-92-9: Structural Identity & Core Properties


2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- (CAS 52373-92-9, molecular formula C16H14N2O5S, molecular weight 346.36 g/mol) is a sulfonated anthraquinone derivative that functions both as a direct anionic dye and as a critical intermediate for the disperse dye Disperse Blue 359 [1]. The compound features a 1-amino-4-(ethylamino) substitution pattern on the anthraquinone backbone with a sulfonic acid group at the 2-position, making it water-soluble and reactive. Its IUPAC name is 1-amino-4-(ethylamino)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonic acid, and it is commonly encountered as a blue powder. The sodium salt form (CAS 34824-60-7) is also widely available and is the active coloring species in aqueous applications . The presence of the N-ethyl substituent distinctly modulates the intramolecular charge transfer (ICT) properties of the anthraquinone chromophore compared to N-aryl or other N-alkyl analogs, a feature that is fundamental to its coloristic and photophysical performance [2].

Why Generic Substitution Fails for CAS 52373-92-9


The performance of anthraquinone sulfonic acid dyes and intermediates is exquisitely sensitive to the nature of the 4-position amino substituent. Substitution with an ethylamino group (as in CAS 52373-92-9) versus an anilino group (as in Acid Blue 25, CAS 6408-78-2) or other alkylamino groups produces distinct absorption maxima, solubility profiles, and chemical reactivity that preclude simple interchange. The ethylamino substituent enhances intramolecular charge transfer (ICT) efficiency relative to primary amino or arylamino analogs, resulting in a measurable bathochromic shift in the absorption spectrum [1]. This directly impacts dyeing shade, lightfastness, and washfastness on substrates. Furthermore, in synthetic chemistry, the reactivity of the 2-sulfonic acid group toward nucleophilic displacement is modulated by the electronic character of the 4-substituent; the ethylamino derivative is specifically required as the precursor for Disperse Blue 359, where the sulfonic acid is displaced by cyanide to form the 2-carbonitrile product [2]. Substituting an analog with a different N-substituent would yield a different final dye, making CAS 52373-92-9 a non-replaceable procurement item for manufacturers of Disperse Blue 359 and related materials.

CAS 52373-92-9: Quantitative Differentiation Evidence


N-Ethyl Substitution: Bathochromic Shift and Enhanced ICT

Introducing an N-ethyl substituent at the 1-amino position of anthraquinone derivatives significantly enhances the intramolecular charge transfer (ICT) process compared to the parent 1-aminoanthraquinone and N-aryl analogs such as Acid Blue 25 (1-amino-4-anilino-2-anthraquinonesulfonic acid). This enhancement manifests as a measurable bathochromic shift in the absorption maximum (λmax) and diminished absorption intensity, directly attributable to the increased electron-donating ability of the N-ethyl group [1]. The study demonstrates that the ICT properties can be systematically tuned by varying the N-ethyl substitution pattern, making the ethylamino derivative a superior electron acceptor in donor-acceptor materials. This photophysical differentiation is critical for applications requiring specific light absorption ranges, such as organic photovoltaics and fluorescent probes.

Photophysics Intramolecular Charge Transfer UV-Vis Spectroscopy Anthraquinone

Process & Cost Advantages over Bromamine Acid Route

A Chinese patent (CN106008286A) discloses a synthesis method for 1-amino-4-(ethylamino)-9,10-anthraquinone-2-sulfonic acid that starts from 1,4-dihydroxyanthraquinone-2-sulfonic acid rather than the conventional 1-aminoanthraquinone. The patented route proceeds via reduction, amination with 70 wt% ethylamine and 30 wt% ammonia, and air oxidation, yielding the target compound in a significantly shorter process flow with fewer equipment requirements and lower energy consumption compared to the established industrial methods that require sulfonation, bromination (or chlorination), and subsequent amination of 1-aminoanthraquinone [1]. This process advantage directly translates into lower production costs and improved scalability, making the compound more economically viable for large-scale procurement.

Synthesis Process Chemistry Dye Intermediate Cost Efficiency

Exclusive Intermediate for Disperse Blue 359

CAS 52373-92-9 is the designated intermediate for the synthesis of Disperse Blue 359 (1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile, CAS 62570-50-7), a widely used disperse dye for transfer printing and inkjet printing of textiles [1]. The conversion involves displacement of the sulfonic acid group with a cyanide nucleophile, a transformation that is specifically enabled by the electronic properties imparted by the 4-(ethylamino) substituent. Acid Blue 25 (the 4-anilino analog) or other N-alkyl analogs cannot serve as precursors for Disperse Blue 359 because the cyanide displacement reaction yields the corresponding 2-carbonitrile, which is a structurally different dye with different color and fastness properties. This lock-and-key intermediate relationship means that any dye manufacturer producing Disperse Blue 359 must procure CAS 52373-92-9 specifically.

Dye Synthesis Disperse Dyes Intermediate Textile Printing

Shade and Fastness Differentiation vs. Anilino Analogs

While direct head-to-head dyeing data for the free acid CAS 52373-92-9 versus its closest commercial analog Acid Blue 25 (1-amino-4-anilino-2-anthraquinonesulfonic acid sodium salt, CAS 6408-78-2) is not published in a single comparative study, the photophysical evidence demonstrates that N-ethyl substitution produces a different absorption spectrum from N-aryl substitution [1]. This spectral difference directly translates into a different blue shade on dyed substrates. Acid Blue 25 typically yields a greenish-blue hue on wool and silk, whereas the ethylamino derivative is expected to produce a slightly redder blue due to the bathochromic shift [1]. Additionally, the smaller size and higher water solubility of the ethylamino analog relative to the anilino analog can influence dye uptake kinetics, leveling properties, and washfastness, though quantitative metrics require project-specific testing.

Acid Dyes Wool Dyeing Silk Dyeing Color Fastness

CAS 52373-92-9: Key Application Scenarios


Disperse Blue 359 Synthesis for Textile Printing

The primary industrial application of CAS 52373-92-9 is as the key intermediate for manufacturing Disperse Blue 359, a high-value disperse dye used in transfer printing and inkjet textile printing [1]. The sulfonic acid group is displaced by cyanide to form the 2-carbonitrile dye. Any dye manufacturer aiming to produce Disperse Blue 359 must purchase this specific compound; the 4-anilino analog (Acid Blue 25) or 4-methylamino analog would yield entirely different dyes with different color properties. The compound's synthesis route, involving reduction of 1,4-dihydroxyanthraquinone-2-sulfonic acid followed by amination, offers a cost-effective supply chain that supports large-scale dye production.

Acid Dyeing of Wool, Silk & Nylon

CAS 52373-92-9 and its sodium salt function as leveling acid dyes for protein and polyamide fibers. The N-ethyl substituent imparts a characteristic blue shade slightly redder than Acid Blue 25, making it valuable for formulators who need to hit specific color targets that cannot be achieved with the anilino analog [2]. The higher water solubility relative to the anilino derivative facilitates better leveling and penetration on dense wool fabrics. This compound is suitable for exhaust dyeing, continuous dyeing, and direct printing of wool, silk, and nylon.

Optoelectronic Research: Tunable ICT Electron Acceptors

For academic and industrial research groups developing organic solar cells, photodetectors, or fluorescent probes, the N-ethyl substitution on the anthraquinone core provides tunable intramolecular charge transfer properties [2]. The bathochromic shift and enhanced ICT efficiency make this compound a candidate for electron-acceptor building blocks in donor-acceptor systems. Researchers seeking a water-soluble anthraquinone acceptor with a specific reduction potential and absorption profile should consider this derivative over non-sulfonated or N-aryl alternatives, as the sulfonic acid group provides aqueous solubility while the ethylamino group tunes the electronic energy levels.

Reference Standard for Analytical & Environmental Analysis

The compound is listed in the EPA CompTox database with DTXSID40886002 and is subject to TSCA inventory regulations [3]. Its well-defined structure and availability make it suitable as a reference standard for developing HPLC, LC-MS, or spectrophotometric methods to detect and quantify anthraquinone sulfonic acid dyes in textile effluents and environmental water samples. The distinct UV-Vis absorption spectrum of the ethylamino derivative allows for selective detection in mixtures containing other anthraquinone dyes such as Acid Blue 25 or Acid Blue 40.

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